4-[(4-methylphenyl)sulfonyl]-5-[(2-morpholin-4-ylethyl)amino]-2-(propylsulfony l)-1,3-thiazole
Description
This compound is a 1,3-thiazole derivative featuring a sulfonyl group at the 2-position (propylsulfonyl), a substituted sulfonamide at the 4-position (4-methylphenylsulfonyl), and a morpholinoethylamino moiety at the 5-position. Such structural motifs are commonly associated with pharmacological activity, particularly in antimicrobial and kinase-targeting agents .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-2-propylsulfonyl-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S3/c1-3-14-29(23,24)19-21-18(30(25,26)16-6-4-15(2)5-7-16)17(28-19)20-8-9-22-10-12-27-13-11-22/h4-7,20H,3,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXFSNGMZLBBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)NCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylphenyl)sulfonyl]-5-[(2-morpholin-4-ylethyl)amino]-2-(propylsulfonyl)-1,3-thiazole typically involves multiple steps. One common approach is to start with the thiazole ring formation, followed by the introduction of the sulfonyl and morpholine groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylphenyl)sulfonyl]-5-[(2-morpholin-4-ylethyl)amino]-2-(propylsulfonyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The thiazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized thiazole compounds.
Scientific Research Applications
4-[(4-methylphenyl)sulfonyl]-5-[(2-morpholin-4-ylethyl)amino]-2-(propylsulfonyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)sulfonyl]-5-[(2-morpholin-4-ylethyl)amino]-2-(propylsulfonyl)-1,3-thiazole involves its interaction with specific molecular targets. The sulfonyl and morpholine groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The thiazole ring can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the thiazole core critically influence molecular properties. Key comparisons include:
*Calculated from molecular formula.
†Estimated from analogs.
- Sulfonyl Groups : The dual sulfonyl groups in the target compound likely enhance polarity and metabolic stability compared to halogenated analogs (e.g., 4-(4-chlorophenyl)-thiazole), which rely on halogen bonding for activity .
- Morpholino Moieties: The morpholinoethylamino group may improve solubility relative to non-polar thiadiazole derivatives () and aligns with kinase inhibitor designs () .
Crystallographic and Structural Comparisons
Crystal packing and conformation studies reveal:
The absence of halogen substituents in the target compound may reduce halogen-bond-driven crystal packing (common in ) but could favor hydrogen bonding via the morpholino group .
Biological Activity
The compound 4-[(4-methylphenyl)sulfonyl]-5-[(2-morpholin-4-ylethyl)amino]-2-(propylsulfony l)-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Sulfonyl Groups : Contribute to the compound's solubility and biological activity.
- Morpholine Substituent : Known for enhancing bioactivity through various mechanisms.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. A study by the National Cancer Institute (NCI) assessed various thiazole compounds for their antitumor activity at a concentration of 10 μM. The findings revealed that certain thiazoles demonstrated broad-spectrum antitumor effects, with specific compounds showing activity significantly greater than standard treatments such as 5-fluorouracil (5-FU) .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound ID | GI(50) (μM) | TGI (μM) | LC(50) (μM) |
|---|---|---|---|
| Compound 19 | 2.8 | 11.4 | 44.7 |
| Compound 28 | 3.3 | 13.1 | 46.8 |
These results suggest that the compound may possess similar or enhanced antitumor properties due to its structural characteristics.
Antimicrobial Activity
Thiazole derivatives have also been extensively studied for their antimicrobial properties. The presence of the morpholine moiety can enhance the interaction of these compounds with bacterial cell membranes, leading to increased efficacy against various strains.
A review highlighted that thiazoles exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Aspergillus niger . The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Efficacy of Thiazole Derivatives
| Microorganism | Activity (MIC μg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Candida albicans | 24 |
Case Studies
- Antitumor Efficacy : In a study assessing a range of thiazole compounds, those with sulfonyl and morpholine substitutions showed promising results in inhibiting tumor cell growth in vitro, indicating potential for further development in cancer therapeutics .
- Antimicrobial Properties : A series of experiments demonstrated that derivatives similar to the compound exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values lower than those of standard antibiotics like ofloxacin .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiazoles can inhibit key enzymes involved in nucleic acid synthesis.
- Disruption of Cellular Processes : The sulfonyl and morpholine groups may interact with cellular targets to disrupt metabolic processes.
- Membrane Permeability Modulation : The morpholine ring enhances membrane permeability, facilitating better drug delivery to target sites.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including cyclization of thiazole precursors, sulfonylation, and amine functionalization. Key intermediates are purified via column chromatography and characterized using ¹H-NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and FT-IR (e.g., S=O stretches at 1150–1350 cm⁻¹). Reaction conditions (solvent polarity, temperature, and pH) must be tightly controlled to avoid by-products .
Q. Which analytical techniques are essential for confirming its structural integrity?
- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., sulfonyl groups show deshielded signals).
- FT-IR : Confirms functional groups (e.g., sulfonamide N-H stretches at ~3300 cm⁻¹).
- Elemental Analysis : Validates purity by matching calculated/observed C, H, N, S percentages (e.g., <0.3% deviation) .
Q. What are its primary physicochemical properties relevant to biological testing?
- Solubility : Poor in water; requires DMSO or ethanol for dissolution (tested via shake-flask method).
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10) but stable at physiological pH (7.4) .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and scalability?
- DoE (Design of Experiments) : Vary catalysts (e.g., Lawesson’s reagent), solvents (DMF vs. THF), and temperatures to identify optimal conditions.
- Flow Chemistry : Reduces side reactions by enhancing mixing efficiency (e.g., 20% yield increase in continuous flow vs. batch) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
